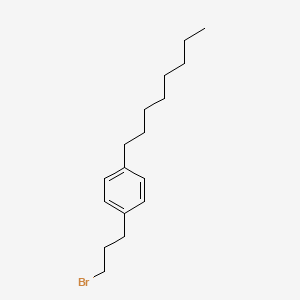
1-(3-Bromo-propyl)-4-octyl-benzene
描述
1-(3-Bromo-propyl)-4-octyl-benzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with a 3-bromo-propyl group and an octyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-propyl)-4-octyl-benzene typically involves a multi-step process starting from benzene. The key steps include:
Friedel-Crafts Alkylation: Benzene undergoes alkylation with 1-bromooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-octylbenzene.
Bromination: The 4-octylbenzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to introduce the bromo group at the propyl position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
化学反应分析
Types of Reactions: 1-(3-Bromo-propyl)-4-octyl-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the bromo group or to hydrogenate the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products:
Nucleophilic Substitution: 1-(3-Hydroxy-propyl)-4-octyl-benzene, 1-(3-Amino-propyl)-4-octyl-benzene.
Oxidation: this compound carboxylic acid.
Reduction: 1-Propyl-4-octyl-benzene.
科学研究应用
1-(3-Bromo-propyl)-4-octyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Bromo-propyl)-4-octyl-benzene depends on its application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. The bromo group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
1-(3-Bromo-propyl)-benzene: Lacks the octyl group, making it less hydrophobic.
4-Octyl-benzene: Lacks the bromo group, reducing its reactivity in nucleophilic substitution reactions.
1-(3-Chloro-propyl)-4-octyl-benzene: Similar structure but with a chloro group instead of a bromo group, affecting its reactivity and physical properties.
Uniqueness: 1-(3-Bromo-propyl)-4-octyl-benzene is unique due to the presence of both a long hydrophobic octyl chain and a reactive bromo group, making it suitable for a wide range of chemical transformations and applications.
属性
IUPAC Name |
1-(3-bromopropyl)-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Br/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)10-8-15-18/h11-14H,2-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVZZQJVACQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















